

Nalfurafine: A Technical Guide to Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nalfurafine is a potent and selective kappa-opioid receptor (KOR) agonist, clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis.[1] Its unique pharmacological profile, characterized by potent antipruritic effects without inducing the dysphoria and psychotomimetic side effects associated with other KOR agonists, has made it a subject of significant interest in drug development.[2][3] This technical guide provides a comprehensive overview of the chemical properties and stability of Nalfurafine, intended to support research, development, and formulation activities. The document summarizes key physicochemical data, discusses potential degradation pathways based on its chemical structure and known impurities, and outlines a general methodology for stability-indicating analysis. Furthermore, it visualizes the primary signaling pathway associated with its mechanism of action.

Chemical Properties of Nalfurafine

Nalfurafine is a complex morphinan derivative with a distinct chemical structure that contributes to its selective KOR agonism.[2] The key physicochemical properties of **Nalfurafine** and its hydrochloride salt are summarized in the tables below.

Table 1: General Chemical Properties of Nalfurafine



Property	Value	Source(s)
Chemical Name	(2E)-N-[(5α,6β)-17- (cyclopropylmethyl)-4,5-epoxy- 3,14-dihydroxymorphinan-6- yl]-3-(3-furanyl)-N-methyl-2- propenamide	[4]
IUPAC Name	(E)-N- [(4R,4aS,7R,7aR,12bS)-3- (cyclopropylmethyl)-4a,9- dihydroxy-1,2,4,5,6,7,7a,13- octahydro-4,12- methanobenzofuro[3,2- e]isoquinolin-7-yl]-3-(furan-3- yl)-N-methylprop-2-enamide	[5]
CAS Number	152657-84-6	[4]
Molecular Formula	C28H32N2O5	[4]
Molecular Weight	476.6 g/mol	[4][6]
Appearance	Crystalline solid	[4]
Solubility	DMSO: 10mM	[4]
Melting Point	207.00 °C (for hydrochloride salt)	[7]
λтах	210, 278 nm	[4]

Table 2: Chemical Identifiers of Nalfurafine



Identifier	Value	Source(s)	
	InChI=1S/C28H32N2O5/c1-		
	29(23(32)7-4-18-9-13-34-16-		
	18)20-8-10-28(33)22-14-19-5-		
	6-21(31)25-		
In Chi	24(19)27(28,26(20)35-25)11-	[5]	
InChI	12-30(22)15-17-2-3-17/h4-		
	7,9,13,16-		
	17,20,22,26,31,33H,2-3,8,10-		
	12,14-15H2,1H3/b7-		
	4+/t20-,22-,26+,27+,28-/m1/s1		
	XGZZHZMWIXFATA-	Ą- [5]	
InChIKey	UEZBDDGYSA-N		
0.411.50	CN([C@@H]1CC[C@]2([C@H	[5]	
]3CC4=C5[C@]2([C@H]1OC5		
SMILES	=C(C=C4)O)CCN3CC6CC6)O)		
	C(=O)/C=C/C7=COC=C7		

Stability Profile

The stability of **Nalfurafine** is a critical parameter for its formulation, storage, and therapeutic efficacy. While specific forced degradation studies and detailed stability-indicating methods for **Nalfurafine** are not extensively available in the public domain, general stability information and potential degradation pathways can be inferred from its chemical structure and available data on its impurities.

Storage and General Stability

Nalfurafine is commercially available as a crystalline solid and is stated to be stable for at least two years when stored at -20°C.[4] For its hydrochloride salt, long-term storage at temperatures below -15°C is recommended.[7] In solution, for example in DMSO, it is recommended to store at 4°C for short periods (up to two weeks) and at -80°C for longer durations (up to six months).[8]

Potential Degradation Pathways



The chemical structure of **Nalfurafine** contains several functional groups that could be susceptible to degradation under stress conditions such as hydrolysis, oxidation, and photolysis. The presence of an α,β -unsaturated carbonyl group suggests a potential for Michael addition reactions.

Known impurities of **Nalfurafine** provide insights into likely degradation products. These include:

- Descyclopropylmethyl Nalfurafine: This impurity suggests that the cyclopropylmethyl group attached to the nitrogen in the morphinan ring system can be cleaved.
- 10α-Hydroxy-**nalfurafine**: This suggests that oxidation of the morphinan skeleton is a possible degradation pathway.
- 2Z-Nalfurafine: This is a geometric isomer (cis isomer) of the parent compound, indicating that isomerization of the trans double bond in the propenamide side chain can occur, potentially induced by light or other stress conditions.[9]

Based on these and general chemical principles, the following degradation pathways are plausible:

- Hydrolysis: The amide bond in the N-methyl-2-propenamide side chain could be susceptible
 to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding
 carboxylic acid and amine.
- Oxidation: The phenolic hydroxyl group and the tertiary amine are potential sites for oxidation. The formation of N-oxides or hydroxylated derivatives on the aromatic ring are possible outcomes.
- Photodegradation: The conjugated system in the 3-(3-furanyl)-2-propenamide moiety can absorb UV light, potentially leading to isomerization (as seen with 2Z-Nalfurafine) or other photolytic reactions.

Table 3: Known Impurities of Nalfurafine



Impurity Name	Molecular Formula	Molecular Weight	CAS Number	Potential Origin
Descyclopropylm ethyl Nalfurafine	C24H26N2O5	422.48	163713-06-2	Degradation/Synt hesis-related
10α-Hydroxy- nalfurafine	C28H32N2O6	492.57	1054312-75-2	Oxidation/Metab olism
2Z-Nalfurafine	C28H32N2O5	476.57	163712-68-3	Isomerization (e.g., photolytic)

Experimental Protocols for Stability Assessment

While a specific, validated stability-indicating method for **Nalfurafine** is not publicly available, a general approach for conducting forced degradation studies and developing a suitable analytical method can be outlined based on ICH guidelines.[1][10]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the drug substance.[4][11] A systematic study would involve subjecting **Nalfurafine** to the following stress conditions:

- Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60-80°C).
- Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60-80°C).
- Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.
- Thermal Degradation: Dry heat at temperatures 10°C above the accelerated stability testing conditions (e.g., 80-100°C).
- Photostability: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12][13]



Samples would be collected at various time points and analyzed by a stability-indicating method to determine the extent of degradation and to profile the degradation products.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products and any process-related impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point.

Hypothetical RP-HPLC Method Parameters:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 278 nm (one of the λmax values for Nalfurafine).
- Column Temperature: 25-30°C.
- Injection Volume: 10-20 μL.

This method would need to be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity of the method would be confirmed by analyzing the samples from the forced degradation studies to ensure that all degradation product peaks are well-resolved from the main **Nalfurafine** peak.

For the identification and characterization of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) would be the technique of choice.[7][14][15]

Mechanism of Action and Signaling Pathway



Nalfurafine exerts its therapeutic effects primarily through its potent and selective agonism of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[16] It is considered a G-protein biased agonist, which may contribute to its favorable side-effect profile.[3][17]

One of the described signaling pathways involves the inhibition of Protein Kinase A (PKA). In the context of melanophagy, stimulation of the KOR by **Nalfurafine** leads to the inhibition of PKA activation. This pathway is depicted in the diagram below.

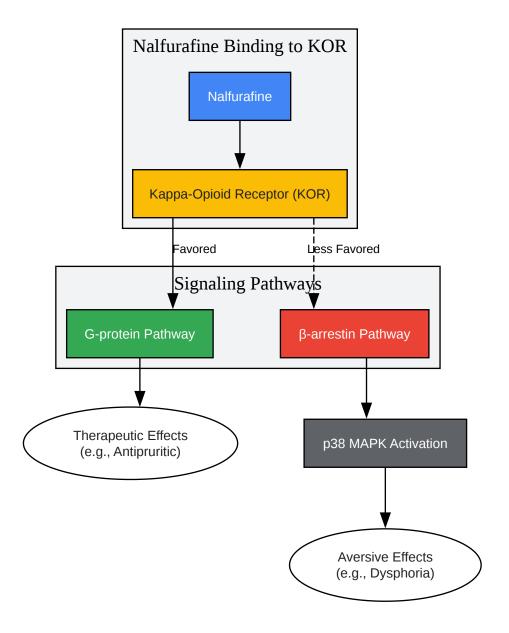


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Caption: **Nalfurafine**'s signaling pathway via KOR and PKA inhibition.

Another important pathway involves the differential activation of G-protein signaling versus β -arrestin-dependent signaling. The aversive effects of many KOR agonists are thought to be mediated through a β -arrestin-dependent activation of p38 MAPK. **Nalfurafine** shows a bias towards G-protein signaling, which is associated with its therapeutic effects, and away from the β -arrestin/p38 MAPK pathway, which is linked to dysphoria.





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Caption: Biased agonism of **Nalfurafine** at the kappa-opioid receptor.

Conclusion

Nalfurafine is a structurally complex molecule with a favorable stability profile when stored under appropriate conditions. Its chemical structure suggests potential susceptibility to hydrolysis, oxidation, and photodegradation, which should be thoroughly investigated during formulation development. The known impurities of **Nalfurafine** provide valuable clues for identifying potential degradation products. While specific, detailed stability studies are not widely published, the methodologies outlined in this guide provide a framework for the



systematic evaluation of **Nalfurafine**'s stability. A deeper understanding of its degradation pathways and the development of a robust, validated stability-indicating method are essential for ensuring the quality, safety, and efficacy of **Nalfurafine**-containing pharmaceutical products. Further research into its unique G-protein biased agonism will continue to be a key area of interest for the development of safer and more effective opioid-based therapeutics.

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